2-[2-(Difluoromethoxy)phenyl]ethan-1-ol
CAS No.:
Cat. No.: VC16534472
Molecular Formula: C9H10F2O2
Molecular Weight: 188.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10F2O2 |
|---|---|
| Molecular Weight | 188.17 g/mol |
| IUPAC Name | 2-[2-(difluoromethoxy)phenyl]ethanol |
| Standard InChI | InChI=1S/C9H10F2O2/c10-9(11)13-8-4-2-1-3-7(8)5-6-12/h1-4,9,12H,5-6H2 |
| Standard InChI Key | GPNUAMVRGBBPII-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CCO)OC(F)F |
Introduction
2-[2-(Difluoromethoxy)phenyl]ethan-1-ol is a complex organic compound featuring a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety. This compound is of significant interest in various scientific fields, including medicinal chemistry and materials science, due to its unique chemical properties and potential biological activity .
Key Structural Data:
-
Molecular Formula: C9H10F2O2
-
Molecular Weight: 188.17 g/mol
-
CAS Number: 1000533-82-3
-
PubChem CID: 21694353
Synthesis Methods
The synthesis of 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol typically involves difluoromethylation reactions. These methods require careful control of reaction conditions such as temperature and pressure to optimize yield and purity. Techniques like chromatography are often employed for purification after synthesis.
Synthesis Approaches:
-
Difluoromethylation Reactions: These involve the use of difluoromethyl ethers and phenolic compounds as starting materials.
-
Manipulation of Starting Materials: The synthesis often requires the manipulation of difluoromethyl ethers and phenolic compounds to introduce the difluoromethoxy group onto the phenyl ring.
Chemical Reactions:
-
Oxidation: Can be oxidized to form ketones.
-
Other Reactions: The compound's reactivity allows it to participate in various chemical modifications, making it versatile for the synthesis of more complex molecules.
Biological Activity and Applications
Research on the biological activity of 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol is limited but promising. Preliminary studies suggest potential applications in pharmaceuticals due to its unique structural features, which may enhance binding affinity to biological targets.
Potential Applications:
-
Pharmaceuticals: The difluoromethoxy group can enhance pharmacokinetic properties, potentially leading to improved efficacy in biological systems.
-
Materials Science: Its unique chemical properties make it valuable for research in materials science.
Physical Property Table:
| Property | Description |
|---|---|
| Molecular Weight | 188.17 g/mol |
| Molecular Formula | C9H10F2O2 |
| CAS Number | 1000533-82-3 |
Comparison with Similar Compounds
Compounds with similar structural features, such as 3-(difluoromethoxy)phenol, exhibit different biological activities due to variations in their substituents. These differences highlight the unique aspects of 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol.
Comparison Table:
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| 2-[2-(Difluoromethoxy)phenyl]ethan-1-ol | Difluoromethoxy on phenyl ring connected to ethan-1-ol | Potential biological activity and applications in pharmaceuticals |
| 3-(Difluoromethoxy)phenol | Difluoromethoxy on phenol | Different biological activities due to phenolic structure |
| 4-Chloro-3-methylphenol | Chlorine and methyl on phenol | Exhibits antibacterial properties |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume